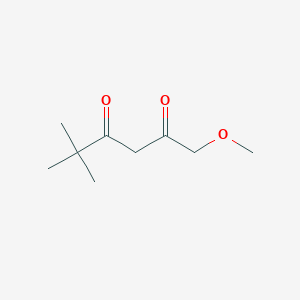

1-Methoxy-5,5-dimethyl-2,4-hexanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-methoxy-5,5-dimethylhexane-2,4-dione |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)8(11)5-7(10)6-12-4/h5-6H2,1-4H3 |

InChI Key |

VTYJCRDEJSFIPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)COC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 5,5 Dimethyl 2,4 Hexanedione and Analogous Hexanedione Systems

Established Synthetic Routes to 2,4-Hexanediones and 5,5-Dimethyl-2,4-hexanedione Derivatives.

The synthesis of 2,4-hexanediones and their derivatives has been achieved through various established methods in organic chemistry. These methods primarily revolve around carbon-carbon bond-forming reactions that construct the characteristic 1,3-dicarbonyl moiety.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters or β-diketones. fiveable.mewikipedia.org The reaction involves the condensation of two ester molecules or an ester with a ketone in the presence of a strong base. wikipedia.org The mechanism begins with the deprotonation of the α-carbon of a carbonyl compound by a strong base to form a resonance-stabilized enolate. fiveable.me This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. fiveable.me Subsequent elimination of an alkoxide group leads to the formation of the β-diketone. wikipedia.org

A variation of this reaction, the "crossed" Claisen condensation, utilizes two different carbonyl compounds. libretexts.org To achieve a good yield of a single product and minimize by-products, one of the reactants should lack α-hydrogens to prevent self-condensation. libretexts.org For the synthesis of a β-diketone, a mixed Claisen-type condensation between a ketone and an ester is often employed. libretexts.org In this case, the α-hydrogens of the ketone are generally more acidic than those of the ester, leading to the preferential formation of the ketone enolate, which then attacks the ester. libretexts.org

| Reaction Type | Reactants | Product | Key Features |

| Claisen Condensation | Two esters or one ester and one ketone | β-keto ester or β-diketone | Requires a strong base; forms a new carbon-carbon bond. fiveable.mewikipedia.org |

| Crossed Claisen Condensation | Two different esters or an ester and a ketone | Unsymmetrical β-keto ester or β-diketone | One reactant should ideally lack α-hydrogens to prevent self-condensation. libretexts.org |

| Claisen-Schmidt Condensation | Aromatic aldehyde and an aliphatic ketone or aldehyde | α,β-unsaturated carbonyl compound | A variation of the aldol condensation. wikipedia.org |

This table provides a summary of Claisen condensation and related reactions for the synthesis of β-dicarbonyl compounds.

For the synthesis of 5,5-dimethyl-2,4-hexanedione, a crossed Claisen condensation between acetone and methyl pivalate (methyl 2,2-dimethylpropanoate) could be a viable route. In this reaction, the enolate of acetone would attack the carbonyl of methyl pivalate.

Substituted hexanediones can also be prepared through the acetylation of ketones. For instance, the acetylation of methyl alkyl ketones with acetic anhydride in the presence of a catalyst like boron trifluoride can yield β-diketones. orgsyn.org A modified procedure involves the initial conversion of the ketone to its enol acetate by reacting it with acetic anhydride. orgsyn.org The subsequent acetylation of this enol acetate, catalyzed by boron trifluoride, leads to the formation of the enol acetate of a β-diketone, which is then cleaved to yield the desired β-diketone. orgsyn.org This method provides a general route to 3-substituted-2,4-pentanediones and can be adapted for the synthesis of substituted hexanediones. orgsyn.org

| Reactants | Reagents | Product | Reference |

| 2-Heptanone | 1. Acetic anhydride, p-toluenesulfonic acid monohydrate2. Boron trifluoride-acetic acid complex3. Sodium acetate trihydrate | 3-n-Butyl-2,4-pentanedione | orgsyn.org |

| Acetone, Ethyl acetoacetate | Acidic conditions | 2,4-Hexanedione | smolecule.com |

This table illustrates specific examples of synthetic routes to substituted diones.

Hypothetical and Exploratory Synthetic Strategies for Incorporating the 1-Methoxy Moiety into the 5,5-Dimethyl-2,4-hexanedione Core.

As 1-methoxy-5,5-dimethyl-2,4-hexanedione is not a commonly cited compound, its synthesis would likely require a multi-step, carefully designed approach. The following are hypothetical strategies for its preparation.

A key challenge is the selective introduction of a methoxy (B1213986) group at the C1 position. One approach would be to start with a precursor that allows for regioselective functionalization. For example, starting with a terminal alkene such as 5,5-dimethyl-1-hexene. This could undergo anti-Markovnikov hydrobromination to yield 1-bromo-5,5-dimethylhexane, which can then be converted to the desired 1-methoxy-5,5-dimethylhexane via a Williamson ether synthesis with sodium methoxide.

Another strategy could involve the reduction of a carboxylic acid derivative. For instance, 5,5-dimethylhexanoic acid could be reduced to the corresponding alcohol, 5,5-dimethyl-1-hexanol. This alcohol can then be methylated to form 1-methoxy-5,5-dimethylhexane.

With a 1-methoxyhexane backbone, the next step would be the introduction of the two carbonyl groups at the C2 and C4 positions. A plausible strategy would involve a sequence of oxidation and condensation reactions.

Starting with 1-methoxy-5,5-dimethylhexane, selective oxidation at the C2 position could potentially yield 1-methoxy-5,5-dimethyl-2-hexanone. This ketone could then be subjected to a Claisen-type condensation. For example, reaction with an acylating agent like ethyl acetate in the presence of a strong base could introduce the second carbonyl group at the C4 position. However, controlling the regioselectivity of such a reaction would be crucial.

Alternatively, one could envision a route starting from a precursor that already contains one of the carbonyl groups. For instance, if 1-methoxy-5,5-dimethyl-4-hexanone were available, its enolate could be reacted with an acetylating agent to form the target β-diketone. The presence of the methoxy group might influence the reactivity of the molecule, and protecting group strategies may be necessary to avoid unwanted side reactions. acs.org

2,5-Hexanedione is a readily available intermediate that can be synthesized from various sources, including biomass. google.comgoogle.comresearchgate.netnih.gov A hypothetical route could start with the protection of one of the carbonyl groups of 2,5-hexanedione. The exposed carbonyl could then be used to introduce the 5,5-dimethyl groups, for example, through a Grignard reaction followed by oxidation.

A more challenging step would be the introduction of the methoxy group at the C1 position. This might require a series of functional group interconversions. For instance, the methyl group at C1 could be halogenated and then substituted with a methoxy group. Finally, deprotection of the second carbonyl and potential rearrangement would be needed to obtain the 2,4-diketone structure. This multi-step approach, while complex, could offer a pathway to the target molecule by leveraging the chemistry of known intermediates.

| Hypothetical Step | Starting Material | Key Transformation | Intermediate/Product |

| Route 1: Building the backbone first | 5,5-dimethyl-1-hexene | 1. Anti-Markovnikov hydrobromination2. Williamson ether synthesis | 1-methoxy-5,5-dimethylhexane |

| 1-methoxy-5,5-dimethylhexane | 1. Selective oxidation at C22. Claisen condensation with ethyl acetate | This compound | |

| Route 2: Using a diketone precursor | 2,5-Hexanedione | 1. Monoprotection of one carbonyl2. Introduction of 5,5-dimethyl groups3. Functionalization at C1 to introduce methoxy group4. Deprotection and rearrangement | This compound |

This table outlines potential multi-step synthetic strategies for the target compound, highlighting key transformations.

Advanced Molecular Structure, Conformational Dynamics, and Tautomeric Equilibria

Keto-Enol Tautomerism in 1-Methoxy-5,5-dimethyl-2,4-hexanedione and Related β-Diketones

β-Diketones, such as this compound, can exist in equilibrium between a diketo form and two enol forms, a phenomenon known as keto-enol tautomerism. mdpi.comresearchgate.net This equilibrium is a cornerstone of their chemical reactivity and physical properties. The position of this equilibrium is highly sensitive to the molecular structure, the solvent, and the physical state (gas, liquid, or solid). mdpi.comruc.dkresearchgate.net

For an asymmetrical β-diketone like this compound, two distinct enol tautomers are possible, differing in which carbonyl oxygen participates in the intramolecular hydrogen bond. The stability of these tautomers is influenced by the nature of the substituents R1, R2, and R3. mdpi.com

Experimental studies, primarily using NMR spectroscopy, have been instrumental in quantifying the tautomeric equilibria of β-diketones in various environments. nih.govresearchgate.netrsc.org In the gas phase, many β-diketones, such as acetylacetone (B45752), are found to exist almost entirely in the enol form at room temperature. ruc.dk For instance, gas electron diffraction (GED) studies showed acetylacetone to be fully in the keto-enol form at 300 K. ruc.dk This preference for the enol form in the gas phase is attributed to the stability conferred by the intramolecular hydrogen bond in the absence of intermolecular interactions.

| Phase/Solvent | Predominant Tautomer | Reasoning |

|---|---|---|

| Gas Phase | Enol | Stabilization from strong intramolecular hydrogen bonding. ruc.dk |

| Nonpolar Solvents (e.g., CCl4, CDCl3) | Enol | Intramolecular hydrogen bond is favored over weak solvent interactions. researchgate.net |

| Polar Aprotic Solvents (e.g., DMSO) | Varies (often Diketo) | Solvent can act as a hydrogen bond acceptor, disrupting the intramolecular bond. researchgate.net |

| Polar Protic Solvents (e.g., Water) | Diketo | Strong intermolecular hydrogen bonding with the solvent stabilizes the diketo form. researchgate.net |

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion. nih.gov These theoretical studies complement experimental findings and can provide detailed insights into the geometric and electronic structures of the different forms. mdpi.com

For asymmetrical β-diketones, computational methods can predict which of the two possible enol forms is more stable. mdpi.comirb.hr This preference is dictated by the electronic effects of the substituents. For this compound, the electron-donating methoxy (B1213986) group and the bulky, electron-donating tert-butyl group will influence the electron density distribution within the enol ring, thereby affecting the stability of the two possible enol tautomers. Theoretical studies on other substituted β-diketones have shown that substituents that maximize conjugation or participate in favorable electronic interactions tend to favor the adjacent enol form. researchgate.net

| Substituent Type | Effect on Enol Stability | Example |

|---|---|---|

| Electron-donating (e.g., -OCH3, -CH3) | Can stabilize the enol form through resonance or inductive effects. | Methoxy groups can favor the keto-form in some contexts. mdpi.com |

| Electron-withdrawing (e.g., -CF3) | Generally increases the acidity of the enolic proton, strengthening the hydrogen bond and stabilizing the enol form. researchgate.net | Trifluoroacetylacetone exists predominantly in the enol form. mdpi.com |

| Bulky groups (e.g., tert-butyl) | Can sterically influence the planarity of the enol ring and the overall conformational preference. upenn.eduupenn.edu | Avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane). mdpi.com |

Intramolecular Hydrogen Bonding (IHB) in Chelate Enol Forms

The enol forms of β-diketones are significantly stabilized by the formation of a strong intramolecular hydrogen bond (IHB), which creates a quasi-aromatic six-membered ring. This interaction is a key determinant of their structure and properties. encyclopedia.pubnih.govmdpi.com

The strength of the intramolecular hydrogen bond can be characterized experimentally and computationally. Experimentally, the chemical shift of the enolic proton in ¹H NMR spectroscopy is a sensitive probe of hydrogen bond strength; values typically range from 12 to 17 ppm, indicating a strong hydrogen bond. rsc.org Infrared (IR) spectroscopy also provides evidence through the observation of a broad, red-shifted O-H stretching frequency.

Computationally, the strength of the IHB can be estimated by calculating the energy difference between the chelated enol conformer and a hypothetical open conformer, or through isodesmic reactions. nih.gov Geometric parameters such as the O···O distance and the O-H···O angle, obtained from calculations or X-ray crystallography, are also indicative of hydrogen bond strength. Shorter O···O distances and angles closer to 180° generally correlate with stronger hydrogen bonds.

The presence of a methoxy group at the α-carbon (C3) in this compound is expected to influence the intramolecular hydrogen bond. Generally, substituents that increase the acidity of the enolic proton tend to strengthen the hydrogen bond. However, the electronic effect of a methoxy group is complex; it can be electron-withdrawing inductively but electron-donating through resonance.

Conformational Analysis of this compound

Beyond tautomerism, the flexibility of the β-diketone backbone allows for different spatial arrangements of the substituents. researchgate.net The conformational landscape of this compound is primarily dictated by the steric demands of the large tert-butyl group and the orientation of the methoxy group.

The bulky tert-butyl group will likely impose significant conformational constraints, favoring arrangements that minimize steric clashes. upenn.eduupenn.edu In the enol form, the planarity of the six-membered chelate ring is crucial for the strength of the intramolecular hydrogen bond. The tert-butyl group attached to one of the carbonyl carbons may cause some puckering of this ring to alleviate steric strain.

The methoxy group also has rotational freedom around the C-O bond. Computational studies on molecules with methoxy groups often reveal multiple low-energy conformers corresponding to different orientations of the methyl group relative to the rest of the molecule. nih.gov For this compound, the orientation of the methoxy group will be influenced by steric interactions with the adjacent carbonyl group and the rest of the carbon backbone. It is plausible that only one or a few stable conformations of the methoxy group exist to minimize these repulsive interactions.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of 1-Methoxy-5,5-dimethyl-2,4-hexanedione, offering precise information about the carbon skeleton and the electronic environment of the protons. Crucially, NMR is instrumental in analyzing the keto-enol tautomerism inherent to β-diketones.

β-Diketones can exist as a mixture of the diketo form and two enol forms, with the equilibrium between the two enol forms being rapid on the NMR timescale, resulting in an averaged spectrum. In contrast, the equilibrium between the diketo and enol forms is typically slow, allowing for the observation of distinct signals for both tautomers.

In the diketo tautomer, distinct signals for the methoxy (B1213986) group, the methylene protons, and the tert-butyl protons would be anticipated. The enol form, stabilized by intramolecular hydrogen bonding, would show a characteristic downfield shift for the enolic proton.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl (CH₃) | 1.1 - 1.3 | Singlet | A single peak due to the nine equivalent protons. |

| Methylene (CH₂) | 3.5 - 3.8 | Singlet | Protons situated between the two carbonyl groups. |

| Methoxy (OCH₃) | 3.3 - 3.6 | Singlet | Signal for the methoxy group protons. |

| Enolic (OH) | 15 - 17 | Broad Singlet | Highly deshielded proton due to intramolecular hydrogen bonding in the enol form. |

| Vinylic (CH) | 5.5 - 6.0 | Singlet | Proton on the double bond in the enol form. |

Note: The exact chemical shifts can vary depending on the solvent and the equilibrium position between the keto and enol forms.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment. The carbonyl carbons are characteristically found at the downfield end of the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 190 - 210 | Signals for the two carbonyl carbons in the diketo form. In the enol form, the chemical shifts would differ due to conjugation. |

| Quaternary (C) | 40 - 50 | The carbon of the tert-butyl group. |

| Methylene (CH₂) | 50 - 60 | The carbon atom between the two carbonyl groups. |

| Methoxy (OCH₃) | 55 - 65 | The carbon of the methoxy group. |

| Methyl (CH₃) | 25 - 35 | The carbons of the tert-butyl group. |

| Enolic (C=C) | 90 - 100 and 170-180 | Carbons of the double bond in the enol tautomer. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the intramolecular hydrogen bonding.

The IR and Raman spectra are expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule. The positions of these bands are diagnostic for specific functional groups.

Expected Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (diketo) | Stretching | 1700 - 1730 | A strong absorption band in the IR spectrum. |

| C=O (enol, conjugated) | Stretching | 1600 - 1640 | Lower frequency due to conjugation and hydrogen bonding. |

| C=C (enol) | Stretching | 1540 - 1580 | Characteristic of the enolic double bond. |

| C-O (methoxy) | Stretching | 1050 - 1150 | Stretching vibration of the methoxy group. |

| C-H | Stretching | 2850 - 3000 | Aliphatic C-H stretching vibrations. |

| O-H (enol) | Stretching | 2500 - 3200 (broad) | A very broad band due to strong intramolecular hydrogen bonding. |

The presence of a strong intramolecular hydrogen bond in the enol tautomer of this compound has a profound effect on the vibrational spectra. The most notable feature is the broad and red-shifted O-H stretching band in the IR spectrum, typically appearing in the 2500-3200 cm⁻¹ region. This broadening and shift to lower frequency are direct consequences of the hydrogen bond weakening the O-H bond.

Furthermore, the carbonyl stretching frequency in the enol form is significantly lowered compared to the diketo form due to resonance and hydrogen bonding, providing further evidence for the presence and strength of the intramolecular hydrogen bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound.

The fragmentation pattern provides a molecular fingerprint and can be used to deduce the connectivity of atoms. Common fragmentation pathways for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Formula |

| 172 | [M]⁺ | [C₉H₁₆O₃]⁺ |

| 157 | [M - CH₃]⁺ | [C₈H₁₃O₃]⁺ |

| 115 | [M - C(CH₃)₃]⁺ | [C₅H₇O₃]⁺ |

| 85 | [CH₂COOCH₃]⁺ | [C₃H₅O₂]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

The analysis of these fragments allows for the reconstruction of the molecular structure and confirms the presence of the key functional groups, including the methoxy and the tert-butyl moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of β-diketones such as this compound. This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, the mixture is passed through a capillary column, and its components are separated based on their differential partitioning between a stationary phase coated on the column walls and a mobile gaseous phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for preliminary identification.

Following separation, the eluted compounds are directly introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically through electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also induces fragmentation of the molecule into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound, while the fragmentation pattern serves as a molecular fingerprint, allowing for definitive structural elucidation.

The primary application of GC-MS in the context of this compound is the assessment of its purity. By analyzing a sample, the resulting chromatogram can reveal the presence of any impurities, which would appear as separate peaks with distinct retention times. The area under each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative determination of purity. Furthermore, the mass spectrum of each impurity peak can be analyzed to identify the structure of the contaminant, which is crucial for optimizing synthesis and purification processes.

Volatile organic compounds (VOCs) that might be present as impurities, such as residual solvents from synthesis or byproducts of side reactions, can also be readily identified and quantified using GC-MS. This is particularly important for ensuring the quality and consistency of the compound for its intended applications.

Interactive Data Table: Expected GC-MS Data for this compound and Potential Volatile Impurities

| Compound | Expected Retention Time Range (min) | Key Mass Spectral Fragments (m/z) | Potential Source |

| This compound | 5-15 | [M]+, [M-CH3]+, [M-OCH3]+, [M-C(CH3)3]+, [M-COCH3]+ | Target Compound |

| 5,5-dimethyl-2,4-hexanedione | 4-12 | 142, 127, 99, 85, 57, 43 | Precursor/Byproduct |

| Methanol | 1-3 | 32, 31, 29 | Residual Solvent |

| Acetone | 1-3 | 58, 43 | Residual Solvent/Byproduct |

| t-Butyl methyl ether | 2-5 | 88, 73, 57 | Residual Solvent |

Note: The expected retention times are illustrative and depend on the specific GC column and conditions used. The mass spectral fragments are predicted based on common fragmentation patterns of β-diketones and related compounds.

X-ray Diffraction Analysis of Crystalline Forms and Derivatives

X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions. This level of structural detail is invaluable for understanding the physical and chemical properties of a compound.

For a compound like this compound, which may exist as a crystalline solid under certain conditions, single-crystal X-ray diffraction would be the definitive method for elucidating its molecular structure in the solid state. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. The analysis of this data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound has not been reported in the crystallographic literature, the structures of numerous other β-diketones and their derivatives have been extensively studied. These studies reveal that β-diketones can exist in different tautomeric forms (keto-enol) in the solid state, and their crystal packing is often influenced by hydrogen bonding and other intermolecular forces.

Furthermore, β-diketones are well-known for their ability to form stable complexes with a wide range of metal ions. The resulting metal-β-diketonate complexes often exhibit interesting coordination geometries and can be highly crystalline. X-ray diffraction is a primary tool for characterizing these complexes, providing crucial information about the coordination environment of the metal ion and the conformation of the β-diketonate ligand. The study of such derivatives of this compound could provide significant insight into its coordination chemistry and potential applications in materials science and catalysis.

In cases where obtaining a single crystal of sufficient quality is challenging, powder X-ray diffraction (PXRD) can be employed. PXRD is used to analyze a polycrystalline sample and provides information about the crystal system, unit cell dimensions, and phase purity. While it does not provide the same level of atomic-level detail as single-crystal X-ray diffraction, PXRD is a valuable tool for characterizing the bulk crystalline material and for identifying different polymorphic forms.

Interactive Data Table: Illustrative Crystallographic Parameters for a Hypothetical Crystalline Derivative of this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the symmetry elements present in the crystal. |

| a (Å) | 10.5 | The length of one of the unit cell axes. |

| b (Å) | 8.2 | The length of one of the unit cell axes. |

| c (Å) | 12.1 | The length of one of the unit cell axes. |

| β (°) | 98.5 | The angle between the 'a' and 'c' unit cell axes in a monoclinic system. |

| Volume (ų) | 1025 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.15 | The theoretical density of the crystal calculated from the crystallographic data. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray diffraction study. The actual parameters would need to be determined experimentally.

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Diketone Functionality

The 1,3-dicarbonyl moiety is the primary site of reactivity in 1-Methoxy-5,5-dimethyl-2,4-hexanedione. The presence of two carbonyl groups in close proximity significantly influences their individual reactivity and gives rise to unique chemical properties. β-Diketones are known to be valuable substrates in many chemical syntheses due to the presence of two carbonyl groups icm.edu.pl.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbons of the diketone are electrophilic and thus susceptible to attack by nucleophiles. These reactions can proceed as simple nucleophilic additions or, more commonly, as condensation reactions where the initial addition is followed by the elimination of a small molecule, typically water.

Reaction with Nitrogen Nucleophiles: Primary amines react with β-diketones to form enaminones, which are stabilized by intramolecular hydrogen bonding and conjugation. For instance, the reaction of this compound with a primary amine (R-NH₂) would be expected to yield an enaminone derivative. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration. With bifunctional nitrogen nucleophiles such as hydrazine (B178648) or hydroxylamine (B1172632), cyclization can occur to form heterocyclic compounds like pyrazoles and isoxazoles, respectively.

Reaction with Oxygen Nucleophiles: In acidic conditions, the carbonyl groups can be protected by forming acetals or ketals upon reaction with alcohols or diols. This is a common strategy in multi-step syntheses to temporarily mask the reactivity of the diketone functionality.

Reaction with Sulfur Nucleophiles: Thiols can react with the diketone in a similar fashion to alcohols, leading to the formation of thioacetals or thioketals, which are useful intermediates in organic synthesis.

The general reactivity of β-diketones suggests that this compound will readily undergo these transformations. The specific conditions (pH, temperature, solvent) will influence the outcome and selectivity of these reactions.

Cyclization Reactions Leading to Heterocyclic Compounds

The 1,3-dicarbonyl structure is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. The reaction with dinucleophiles is a powerful method for constructing five- and six-membered rings.

For example, the Paal-Knorr synthesis, which is used to produce pyrrole derivatives from γ-diketones, can be adapted for β-diketones in certain contexts nih.gov. More relevant to β-diketones is their condensation with compounds like hydrazine and its derivatives to form pyrazoles, with hydroxylamine to form isoxazoles, and with amidines or guanidines to yield pyrimidines. These reactions are fundamental in medicinal chemistry as these heterocyclic motifs are present in many biologically active molecules. The specific substitution pattern of the resulting heterocycle is determined by the regioselectivity of the initial nucleophilic attack.

Reactivity of the Methoxy (B1213986) Group at C1

The methoxy group at the C1 position introduces another reactive site into the molecule, primarily involving the ether linkage.

Ether Cleavage Reactions and Derivatives

Ether cleavage typically requires strong acidic conditions, often with hydrohalic acids like HBr or HI wikipedia.orglibretexts.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, treatment with a strong acid like HBr would likely lead to the cleavage of the methyl ether, yielding 1-hydroxy-5,5-dimethyl-2,4-hexanedione and methyl bromide. The mechanism can be either SN1 or SN2, depending on the reaction conditions and the stability of potential carbocation intermediates wikipedia.orglibretexts.org. Given the primary nature of the carbon bearing the methoxy group, an SN2 mechanism is more probable.

Potential for Substitution or Elimination Reactions at the Methoxy-Substituted Carbon

While ether cleavage is the most common reaction for simple ethers, other transformations are possible under specific conditions. Nucleophilic substitution at the C1 carbon is generally difficult for ethers unless the oxygen is converted into a better leaving group. Elimination reactions to form an enol ether are also a possibility, though this would require a strong base and specific structural features that may not be favored in this molecule.

Acid-Base Properties and Enolization Behavior Under Various Conditions

A key characteristic of β-diketones is the acidity of the α-protons located on the carbon between the two carbonyl groups. The pKa of these protons is significantly lower than that of a simple ketone, typically in the range of 9-11 for many β-diketones youtube.com. This increased acidity is due to the stabilization of the resulting enolate anion through resonance, where the negative charge is delocalized over both oxygen atoms and the α-carbon.

This facile enolization is a central feature of β-diketone chemistry. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. In many solvents, the enol tautomer can be the major species in equilibrium. The keto-enol equilibrium is influenced by factors such as solvent polarity and temperature icm.edu.pl. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, while in polar, protic solvents, the keto form may be more prevalent due to intermolecular hydrogen bonding with the solvent.

Derivatization and Complexation Chemistry

Synthesis of Novel Derivatives from 1-Methoxy-5,5-dimethyl-2,4-hexanedione

The structure of this compound, featuring a β-diketone system, a methoxy (B1213986) group, and a saturated hydrocarbon backbone, offers several sites for chemical derivatization.

The carbonyl groups of the β-diketone moiety are primary sites for condensation reactions with nitrogen-based nucleophiles. Such reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds. nih.gov

Imines (Schiff Bases): The reaction of β-diketones with primary amines leads to the formation of imines, also known as Schiff bases. For this compound, this reaction would involve the nucleophilic attack of an amine on one of the carbonyl carbons, followed by dehydration to form a β-enaminone. Depending on the reaction conditions, either one or both carbonyl groups can react. These Schiff base derivatives are valuable ligands in their own right, capable of forming stable complexes with various metal ions. rdd.edu.iqwalisongo.ac.id

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.gov The reaction between β-dicarbonyl compounds and hydrazines can lead to a variety of products, including pyrazoles through cyclization. cdnsciencepub.comresearchgate.net The initial step involves the formation of a hydrazone at one of the carbonyl groups. Subsequent intramolecular condensation can lead to the formation of a stable five-membered pyrazole (B372694) ring. The specific outcome depends on factors like the structure of the hydrazine and the reaction conditions. cdnsciencepub.comrsc.org N-acylhydrazone moieties have been investigated for their biological activities and their ability to act as chelating agents. nih.gov

Oximes: The reaction of aldehydes or ketones with hydroxylamine (B1172632) produces oximes. wikipedia.orgscribd.com This reaction is a reliable method for the protection and characterization of carbonyl compounds. nih.gov For this compound, treatment with hydroxylamine would convert one or both carbonyl groups to oxime functionalities (C=N-OH). This transformation proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov Oximes are also versatile ligands in coordination chemistry. nih.gov

Table 1: Summary of Potential Derivatization Reactions at the Diketone Moiety

| Reactant | Product Class | General Reaction |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Condensation at one or both carbonyls to form C=N-R bonds. |

| Hydrazine (H₂N-NH₂) | Hydrazone / Pyrazole | Initial condensation to form C=N-NH₂, often followed by cyclization. cdnsciencepub.com |

| Hydroxylamine (H₂N-OH) | Oxime | Condensation to form C=N-OH functionalities. wikipedia.org |

Modifying the methoxy group or the saturated hexane (B92381) backbone of this compound presents a greater chemical challenge due to the lower reactivity of these functional groups compared to the diketone moiety.

Methoxy Group: The methoxy group is an ether linkage, which is generally stable. Cleavage of the methyl-oxygen bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). Such conditions could potentially lead to undesired side reactions or decomposition of the β-diketone structure.

Hexane Backbone: The hexane backbone, particularly the neopentyl-like dimethylpropyl group (C(CH₃)₃), is sterically hindered and composed of strong, non-polar C-C and C-H bonds. These features render it relatively inert to many chemical transformations. Radical halogenation could potentially introduce functionality, but this process often lacks selectivity and may not be compatible with the other functional groups present in the molecule. Therefore, derivatization of the hexane backbone is generally considered synthetically challenging.

Coordination Chemistry of Related Hexanedione Ligands and Potential for this compound

The field of coordination chemistry extensively utilizes β-diketones as versatile and effective ligands for a wide array of metal ions. iosrjournals.orgijrbat.in

β-Diketones are excellent chelating agents, primarily due to their ability to exist in equilibrium between keto and enol tautomeric forms. The enol form can be deprotonated to yield a resonance-stabilized enolate anion. This anion acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms (κ²-O,O' coordination). nih.gov This coordination forms a highly stable six-membered chelate ring with the metal center.

The properties of the resulting metal β-diketonate complexes are influenced by the nature of the substituents on the β-diketone backbone. iosrjournals.org These substituents can alter the ligand's steric bulk and electronic properties (electron-donating or electron-withdrawing nature), which in turn affects the stability, solubility, and volatility of the metal complex. iosrjournals.org β-Diketones can form stable, neutral, and often volatile complexes with a vast range of metals, including transition metals, lanthanides, and main group elements. nih.govnih.gov This versatility has led to their use in catalysis, materials science, and as NMR shift reagents. ijrbat.in

Table 2: Common Metal Ions Forming Complexes with β-Diketone Ligands

| Metal Ion | Typical Coordination Number | Common Complex Geometry |

| Cu(II) | 4 or 6 | Square Planar, Octahedral |

| Ni(II) | 6 | Octahedral |

| Co(II), Co(III) | 6 | Octahedral |

| Fe(II), Fe(III) | 6 | Octahedral |

| Al(III) | 6 | Octahedral |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | 6, 8, or 9 | Various (e.g., Octahedral, Square Antiprismatic) |

Based on the well-established coordination chemistry of β-diketones, this compound is expected to be a highly effective chelating ligand. The presence of the methoxy and dimethylpropyl substituents would likely influence the properties of its metal complexes, for instance, by enhancing their solubility in organic solvents.

Proposed studies would involve the synthesis of metal complexes by reacting this compound with various metal salts (e.g., chlorides, acetates, or nitrates) in an appropriate solvent, often in the presence of a weak base to facilitate the deprotonation of the ligand. A range of metal ions, including those from the first transition series (e.g., Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and others like Al³⁺ or lanthanide ions, could be investigated. nih.govbhu.ac.inmdpi.com

The characterization of these newly synthesized complexes would be crucial to determine their structure and properties. Standard analytical techniques would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the diketonate ligand to the metal ion, evidenced by shifts in the C=O and C=C stretching frequencies. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal center. walisongo.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Elemental Analysis: To determine the metal-to-ligand stoichiometry in the complex. bhu.ac.in

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center.

These studies would allow for a comprehensive understanding of the coordinating behavior of this compound and the properties of its corresponding metal complexes.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate determination of molecular geometries, electronic structures, and the prediction of various spectroscopic properties for compounds such as 1-methoxy-5,5-dimethyl-2,4-hexanedione.

A typical DFT study would commence with the optimization of the molecule's ground-state geometry. Using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation are calculated. These optimized geometric parameters provide a foundational understanding of the molecule's three-dimensional structure.

Subsequent to geometry optimization, a wealth of information regarding the electronic structure can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies lower reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

DFT calculations are also instrumental in predicting spectroscopic properties. Vibrational frequencies, calculated from the second derivatives of the energy with respect to the atomic coordinates, can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of observed spectral bands to specific vibrational modes of the molecule. Similarly, electronic excitation energies and oscillator strengths can be computed using Time-Dependent DFT (TD-DFT), providing a theoretical basis for the interpretation of UV-Visible absorption spectra.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents hypothetical data that would be expected from DFT calculations on the target molecule.

| Property | Calculated Value |

| Ground State Energy | -652.34 Hartree |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 Debye |

Ab Initio Methods for Energy Profiles, Reaction Pathways, and Transition States

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for certain applications. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy profiles, detailed reaction pathways, and precise characterization of transition states for this compound.

The exploration of the potential energy surface is a key application of ab initio methods. For a flexible molecule like this compound, identifying various conformers and determining their relative energies is crucial. By performing a systematic conformational search, the global minimum energy structure, as well as other low-lying stable conformers, can be identified.

Furthermore, ab initio calculations are invaluable for studying chemical reactions. For instance, the keto-enol tautomerism inherent to β-dicarbonyl compounds can be investigated. By mapping the reaction pathway between the keto and enol forms, the transition state structure can be located and its energy calculated. The height of this energy barrier, known as the activation energy, is a critical determinant of the reaction rate. Frequency calculations on the transition state structure are used to confirm its nature, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Table 2: Hypothetical Ab Initio Calculated Energy Profile for a Reaction of this compound This table presents hypothetical data for a generic reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +15.2 |

| Product | -5.8 |

Quantum Chemical Topology Approaches (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Analysis) for Bonding Characterization

To gain a deeper understanding of the chemical bonding within this compound, quantum chemical topology approaches are employed. The theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the electron density to partition the molecule into atomic basins. wisc.edu This allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points. For instance, the value of the electron density and its Laplacian at these points can distinguish between covalent and ionic interactions.

Natural Bond Orbital (NBO) analysis provides a complementary perspective by translating the complex molecular wave function into the familiar language of Lewis structures, including lone pairs, and core and valence orbitals. wisc.edufaccts.de NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. wisc.edu These delocalization effects, often described as hyperconjugation, are crucial for understanding the stability of the molecule. The second-order perturbation theory analysis within the NBO framework provides a quantitative measure of the stabilization energy associated with these donor-acceptor interactions.

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound This table illustrates the type of data generated from an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| O(lone pair) | C=O (π) | 35.2 |

| C-H (σ) | C=O (π) | 2.5 |

| O(lone pair) | C-C (σ*) | 1.8 |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While the aforementioned quantum mechanical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of this compound over time.

A key application of MD is the exploration of the conformational space. For a molecule with several rotatable bonds, numerous conformations are accessible at room temperature. An MD simulation can sample these different conformations, providing insights into the flexibility of the molecule and the relative populations of different conformational states. This is particularly important for understanding how the molecule might interact with other molecules or biological receptors.

Furthermore, MD simulations are essential for studying the effects of the solvent on the structure and dynamics of the solute. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, the influence of the solvent environment on the conformational preferences and intramolecular interactions of this compound can be investigated. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase quantum mechanical calculations.

Potential Research Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple functional groups makes 1-Methoxy-5,5-dimethyl-2,4-hexanedione an attractive starting material for the synthesis of more intricate organic molecules. The dicarbonyl moiety allows for a variety of reactions, including the formation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The methoxy (B1213986) group can potentially be modified or cleaved, while the tert-butyl group can provide steric control in reactions, directing the approach of reagents to specific sites.

Potential as a Precursor for Specialty Chemicals or Pharmaceuticals

The structural motifs present in this compound are found in various biologically active molecules. Through a series of chemical modifications, this compound could serve as a key intermediate in the synthesis of specialty chemicals with desired properties or as a scaffold for the development of new pharmaceutical agents. The ability to introduce chirality and further functionalize the molecule would be crucial in this context.

Concluding Remarks and Future Research Perspectives

Summary of Current Academic Understanding on Hexanedione Systems and Analogues

Hexanediones, and more broadly β-diketones, are a well-studied class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. fiveable.me Their unique structural arrangement imparts a range of important chemical properties and reactivities.

One of the most fundamental characteristics of β-diketones is their existence as a mixture of keto and enol tautomers. researchgate.netmdpi.com The equilibrium between these forms is influenced by factors such as the nature of the substituents and the solvent. cdnsciencepub.comacs.org The enol form is often stabilized by intramolecular hydrogen bonding, which can significantly impact the compound's physical and chemical properties. acs.org The acidity of the methylene protons between the two carbonyl groups is another key feature, making these compounds useful precursors for the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles. ijpras.com

The synthesis of β-diketones is most commonly achieved through the Claisen condensation reaction, which involves the condensation of an ester with a ketone or another ester in the presence of a strong base. nih.govfiveable.melibretexts.org Variations of this method, such as mixed Claisen condensations, allow for the synthesis of unsymmetrical β-diketones. libretexts.org Other synthetic routes include the acylation of ketones and the oxidation of β-hydroxyketones. ijpras.comorganic-chemistry.org

Analogues of hexanedione have found diverse applications. For instance, they are known to act as chelating agents for various metals. mdpi.com Some substituted hexanediones have been investigated for their biological activities. nih.govnih.govnih.gov The reactivity of the diketone functionality also makes them valuable intermediates in organic synthesis. researchgate.net

Research into methoxy-substituted β-diketonates has indicated their potential in forming volatile metal complexes. researchgate.net This suggests that the introduction of a methoxy (B1213986) group can influence the coordination chemistry and physical properties of the parent diketone.

Identified Gaps in the Academic Literature Regarding 1-Methoxy-5,5-dimethyl-2,4-hexanedione

Despite the extensive research on β-diketones and various substituted hexanediones, a thorough review of the academic literature reveals a significant lack of specific information on This compound . The primary knowledge gaps include:

Synthesis: There are no published, detailed synthetic procedures specifically for this compound. While general methods like the Claisen condensation are known for β-diketones, the specific starting materials, reaction conditions, and yields for this compound have not been documented.

Physicochemical Properties: Fundamental physicochemical data, such as melting point, boiling point, spectral data (NMR, IR, Mass Spectrometry), and solubility, are not available in the public domain.

Keto-Enol Tautomerism: The position of the keto-enol equilibrium for this unsymmetrical diketone has not been determined. The influence of the methoxy and dimethyl substituents on the stability of the respective tautomers is unknown.

Reactivity: The chemical reactivity of this compound, including its acidity (pKa of the methylene protons), its behavior in common organic reactions, and its potential as a chelating agent, has not been investigated.

Potential Applications: Due to the lack of fundamental data, the potential applications of this compound in areas such as materials science, catalysis, or as a synthetic building block remain entirely speculative.

Directions for Future Academic Investigations on Synthesis, Reactivity, and Applications of this Compound

To address the identified gaps in the literature, the following directions for future academic investigations are proposed:

Synthesis:

Claisen Condensation: A systematic study of the Claisen condensation between methyl methoxyacetate and pinacolone (3,3-dimethyl-2-butanone) would be a logical starting point for the synthesis of this compound. Research should focus on optimizing reaction conditions, including the choice of base (e.g., sodium ethoxide, sodium hydride, or lithium diisopropylamide) and solvent, to maximize the yield and purity of the desired product.

Alternative Synthetic Routes: Exploration of alternative synthetic pathways, such as the acylation of a suitable enolate with a methoxyacetylating agent, could also be pursued.

Characterization and Physicochemical Properties:

Spectroscopic and Physical Analysis: Once synthesized, the compound should be thoroughly characterized using modern analytical techniques, including ¹H and ¹³C NMR, FT-IR, and mass spectrometry, to confirm its structure. Its fundamental physical properties, such as melting and boiling points, should also be determined.

Keto-Enol Tautomerism Studies: A detailed investigation of the keto-enol tautomerism in various solvents using NMR spectroscopy would provide valuable insights into the electronic effects of the methoxy and tert-butyl groups on the equilibrium.

Reactivity Studies:

Acidity Measurements: The pKa of the central methylene protons should be determined to quantify its acidity relative to other β-diketones.

Exploration of Synthetic Utility: The reactivity of the compound as a nucleophile (after deprotonation) in reactions such as alkylation and acylation should be explored. Its potential as a precursor for the synthesis of novel heterocyclic compounds should also be investigated.

Chelation Chemistry: The ability of this compound to act as a ligand for various metal ions should be studied. The synthesis and characterization of its metal complexes could reveal interesting structural and electronic properties.

Computational Studies:

Theoretical Modeling: Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structures of the keto and enol tautomers, predict their relative stabilities, and provide insights into their spectroscopic properties and reactivity.

By pursuing these research avenues, the scientific community can fill the existing knowledge void surrounding this compound and potentially uncover new applications for this and related compounds.

Q & A

Q. What are the recommended synthetic routes for 1-methoxy-5,5-dimethyl-2,4-hexanedione in laboratory settings?

A common approach involves condensation reactions of diketones with methoxylation agents. For example, fluorinated analogs like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) are synthesized via Schiff base condensation of 1,3-diketones with amines . Adapting this method, the methoxy derivative could be prepared by substituting fluorine-containing reagents with methoxy precursors under controlled pH (4.5–6.0) and temperature (40–60°C) to optimize yield. Purity is typically verified via GC-MS or NMR, with yields reported between 40–70% for related compounds .

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is ideal for resolving molecular geometry. For instance, TFDMHD analogs form octahedral complexes with metals (e.g., Zn²⁺), where methanol ligands occupy trans positions, confirmed via crystallographic inversion centers . Additionally, FT-IR and ¹H/¹³C NMR can identify functional groups (e.g., methoxy at δ 3.2–3.5 ppm and diketone carbonyls at δ 2.1–2.4 ppm). Elemental microanalysis (C, H, N within ±0.4% of theoretical values) ensures purity .

Q. What stability considerations are critical for handling this compound?

The diketone moiety is sensitive to hydrolysis and oxidation. Store under inert gas (N₂/Ar) at −20°C, avoiding prolonged exposure to moisture. For fluorinated analogs like TFDMHD, stability in D₂O has been demonstrated, suggesting methoxy derivatives may exhibit similar behavior if stored in anhydrous solvents (e.g., chloroform or THF) .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal complexes?

Structurally similar trifluoromethyl analogs (e.g., TFDMHD) form stable complexes with rare-earth metals (Sc, Y, Er) and transition metals (Co, Zn), enhancing volatility for gas chromatographic analysis . The methoxy group’s electron-donating properties may alter coordination geometry or redox activity. For example, Er³⁺ complexes of TFDMHD show slow magnetization relaxation under zero DC fields, suggesting potential for single-molecule magnets (SMMs) . Comparative studies with methoxy vs. trifluoromethyl ligands could reveal steric/electronic effects on metal-ligand bonding.

Q. What methodologies enable enantioselective modification of this compound for chiral synthesis?

Enantioselective hydrogenation using chiral modifiers (e.g., (R,R)-pantoyl-naphthylethylamine) on Pt/Al₂O₃ catalysts achieves >90% ee for trifluoromethyl analogs . For methoxy derivatives, similar strategies could be employed, with solvent choice (e.g., acetic acid vs. toluene) and catalyst pretreatment (H₂ reduction) critical for chemoselectivity. Computational modeling of ion-pair interactions between modifiers and diketones may guide optimization .

Q. How can researchers resolve contradictions in reported reactivity or catalytic performance?

Discrepancies often arise from solvent effects, impurity profiles, or crystallographic variations. For example, TFDMHD’s hydrogen-bonding patterns differ in solution vs. solid state, affecting reactivity . Systematic studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.